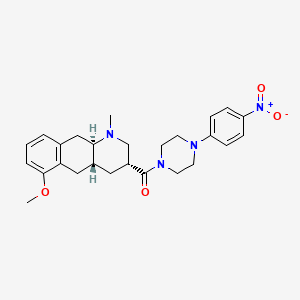

SRA880

Beschreibung

Eigenschaften

Molekularformel |

C26H32N4O4 |

|---|---|

Molekulargewicht |

464.6 g/mol |

IUPAC-Name |

[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C26H32N4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33/h3-9,19-20,24H,10-17H2,1-2H3/t19-,20-,24-/m1/s1 |

InChI-Schlüssel |

INULNSAIIZKOQE-YOSAUDMPSA-N |

SMILES |

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |

Isomerische SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |

Kanonische SMILES |

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide 1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate SRA 880 SRA-880 SRA880 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SRA880

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA880 is the first non-peptide, selective antagonist of the somatostatin (B550006) receptor subtype 1 (sst1).[1] It is a synthetic organic compound that has been instrumental as a research tool for elucidating the physiological and pathological roles of the sst1 receptor.[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, signaling pathways, and experimental methodologies used for its characterization.

Chemical Identity:

-

IUPAC Name: [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone[2]

-

Molecular Formula: C26H32N4O4[2]

-

Molecular Weight: 464.57 g/mol [2]

Core Mechanism of Action: Competitive Antagonism of the sst1 Receptor

The primary mechanism of action of this compound is its function as a competitive antagonist at the somatostatin receptor subtype 1 (sst1).[1] This means that this compound binds to the sst1 receptor at the same site as the endogenous ligand, somatostatin (also known as somatotropin-release inhibiting factor, or SRIF), but does not activate the receptor.[1] By occupying the binding site, this compound prevents somatostatin from binding and initiating downstream signaling cascades.[1]

Binding Affinity and Selectivity

This compound exhibits high affinity for the sst1 receptor across multiple species, including human, monkey, rat, and mouse.[1] In contrast, it shows significantly lower affinity for other somatostatin receptor subtypes (sst2, sst3, sst4, and sst5), highlighting its selectivity for sst1.[1] It has also been screened against a wide range of other neurotransmitter receptors and shows minimal cross-reactivity, with the exception of the human dopamine (B1211576) D4 receptor.[1]

| Receptor | Species | Binding Affinity (pKd) |

| sst1 | Human (recombinant) | 8.0 - 8.1[1] |

| sst1 | Human (native cerebral cortex) | 7.8 - 8.6[1] |

| sst1 | Monkey (native cerebral cortex) | 7.8 - 8.6[1] |

| sst1 | Rat (native cerebral cortex) | 7.8 - 8.6[1] |

| sst1 | Mouse (native cerebral cortex) | 7.8 - 8.6[1] |

| Other somatostatin receptors | Human (recombinant) | ≤ 6.0[1] |

Functional Antagonism

Functional assays have confirmed that this compound is a surmountable antagonist with no intrinsic agonistic activity.[1] This has been demonstrated in various cellular systems by observing the ability of this compound to block the effects of somatostatin.

| Functional Assay | Effect of Somatostatin (SRIF) | Effect of this compound | Antagonist Potency (pKB) |

| Forskolin-stimulated cAMP accumulation | Inhibition | Blocks SRIF-induced inhibition | 7.5 - 7.7[1] |

| GTPγS binding | Stimulation | Blocks SRIF-stimulated binding | 7.5 - 7.7[1] |

| Luciferase gene expression | Stimulation | Blocks SRIF-stimulated expression | 7.5 - 7.7[1] |

Signaling Pathways

The sst1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] this compound, by blocking the binding of somatostatin to the sst1 receptor, prevents this inhibitory signaling cascade.

This compound Mechanism of Action

Caption: this compound competitively antagonizes the sst1 receptor, preventing somatostatin (SRIF)-mediated inhibition of adenylyl cyclase and subsequent downstream signaling.

Role in Modulating Somatostatin Release

The sst1 receptor often functions as an autoreceptor, meaning its activation by somatostatin leads to the inhibition of further somatostatin release. By blocking this negative feedback loop, this compound can lead to an increase in the release of endogenous somatostatin.[5] This released somatostatin can then act on other somatostatin receptor subtypes (e.g., sst2, sst3) that may be present, leading to complex physiological effects.[5]

References

- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Nvp-sra880 | C29H36N4O8 | CID 5311376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

Somatostatin Receptor Subtype 1 (sst1): A Comprehensive Technical Guide on its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The somatostatin (B550006) receptor subtype 1 (sst1) is a member of the G-protein coupled receptor (GPCR) superfamily, which is activated by the endogenous peptide hormone somatostatin.[1] With its widespread expression in various tissues, including the endocrine, gastrointestinal, and central nervous systems, as well as in numerous tumors, sst1 has emerged as a critical player in a multitude of physiological and pathophysiological processes.[2][3] This technical guide provides an in-depth exploration of the core functions of sst1, its intricate signaling pathways, and the experimental methodologies employed to elucidate its biological roles. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of somatostatin receptor biology and its therapeutic potential.

Core Functions of sst1

The activation of sst1 by somatostatin or its synthetic analogs triggers a cascade of intracellular events that culminate in diverse physiological responses. The primary functions of sst1 are inhibitory in nature and include the regulation of hormone secretion, modulation of cell proliferation, and influence on neuronal activity.

Regulation of Hormone Secretion

A cardinal function of sst1 is the inhibition of hormone release from various endocrine tissues.[1] This is particularly evident in the pituitary gland, where sst1, along with other somatostatin receptor subtypes, plays a role in suppressing the secretion of growth hormone (GH).[1][4] Studies have shown that selective activation of sst1 can effectively reduce hormone secretion in GH- and prolactin-secreting adenomas.[5]

Modulation of Cell Proliferation and Apoptosis

The anti-proliferative effects of somatostatin are, in part, mediated through sst1.[6] Activation of sst1 can induce cell cycle arrest, thereby inhibiting the growth of both normal and cancerous cells.[6][7] This effect is often attributed to the receptor's ability to activate phosphotyrosine phosphatases (PTPs), which in turn can dephosphorylate key components of mitogenic signaling pathways.[1] While sst1 is primarily associated with cell cycle arrest, other somatostatin receptor subtypes, such as sst3, are more directly linked to the induction of apoptosis.[7] However, the anti-proliferative actions of sst1 contribute significantly to the overall anti-tumor effects of somatostatin.[6]

Role in Cancer

Given its anti-proliferative and anti-secretory functions, sst1 is a receptor of significant interest in oncology. The expression of sst1 has been identified in a variety of human tumors, including those of the prostate, breast, and gastro-pancreatic neuroendocrine system.[3] Notably, prostate carcinomas and sarcomas often show a preferential expression of sst1.[3] This has led to the exploration of sst1-selective agonists as potential therapeutic agents for these malignancies.

Neuronal Functions

In the central and peripheral nervous systems, sst1 activation modulates neuronal excitability and neurotransmitter release. For instance, sst1 has been shown to have a role in alleviating visceral hypersensitivity, suggesting its involvement in pain pathways.[8] Electrophysiological studies have revealed that sst1 can either increase or decrease the response to glutamate (B1630785) in hypothalamic neurons, indicating a complex regulatory role in synaptic transmission.[9]

Sst1 Signaling Pathways

The diverse functions of sst1 are orchestrated through its coupling to specific intracellular signaling cascades. As a member of the Gi/o family of GPCRs, sst1 activation primarily leads to the inhibition of adenylyl cyclase and the subsequent reduction of intracellular cyclic AMP (cAMP) levels.[10] However, its signaling repertoire extends beyond this canonical pathway to include the activation of phosphotyrosine phosphatases and the modulation of the mitogen-activated protein kinase (MAPK) pathway.

G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon agonist binding, sst1 undergoes a conformational change that facilitates its interaction with and activation of pertussis toxin-sensitive Gi/o proteins.[10][11] The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP.[10] The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and a subsequent decrease in the phosphorylation of PKA target proteins, which are often involved in hormone secretion and cell proliferation.[12]

Phosphotyrosine Phosphatase (PTP) Activation

A crucial signaling mechanism for the anti-proliferative effects of sst1 involves the activation of phosphotyrosine phosphatases (PTPs).[1][13] Upon sst1 activation, PTPs such as SHP-1 and SHP-2 are recruited and activated.[13] These phosphatases can counteract the activity of tyrosine kinases, which are often key drivers of cell growth and proliferation. By dephosphorylating and inactivating components of growth factor receptor signaling pathways, sst1-activated PTPs can effectively halt the cell cycle.[1]

Modulation of the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) pathway, also known as the extracellular signal-regulated kinase (ERK) pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Sst1 has been shown to modulate this pathway, often leading to an inhibition of cell growth.[1] The activation of PTPs by sst1 can lead to the dephosphorylation and inactivation of upstream components of the MAPK cascade, such as Raf and MEK, ultimately resulting in reduced ERK activity and a subsequent decrease in the transcription of genes that promote cell cycle progression.[1][15]

Quantitative Data

The following tables summarize key quantitative data related to sst1, including binding affinities of various ligands and its expression levels in different cancer types.

Table 1: Binding Affinities (IC50/Ki in nM) of Somatostatin Analogs for Human Somatostatin Receptors

| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference |

| Somatostatin-14 | 2.26 | 0.23 | 1.43 | 1.77 | 0.88 | [13] |

| Somatostatin-28 | 1.85 | 0.31 | 1.3 | ND | 0.4 | [13] |

| Octreotide | 1140 | 0.56 | 34 | 7030 | 7 | [13] |

| Lanreotide | 2330 | 0.75 | 107 | 2100 | 5.2 | [13] |

| Pasireotide | High Affinity | High Affinity | High Affinity | No Agonist Activity | High Affinity | [13] |

| CH-275 | 30.9 | >10,000 | 345 | >1,000 | >10,000 | |

| Cortistatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | |

| Cyclosomatostatin | Antagonist | - | - | - | - |

ND: Not Determined

Table 2: Expression of sst1 in Various Human Cancers

| Cancer Type | sst1 Expression Level | Reference |

| Prostate Carcinoma | Preferentially Expressed | [3] |

| Sarcomas | Preferentially Expressed | [3] |

| Gastroenteropancreatic Tumors | Frequently Expressed | [3] |

| Breast Carcinoma | Expressed | [3] |

| Ovarian Tumors (Malignant) | 76% Prevalence | [3] |

| Endometrial Neoplasm | 43.3% Prevalence | [3] |

| Colorectal Cancer | Heterogeneous Expression | [10] |

| Thyroid Carcinoma | Weakly Positive (20%) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study sst1 function.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to sst1.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing sst1 in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.[16]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., 125I-labeled somatostatin analog), and increasing concentrations of the unlabeled competitor ligand.[16] For determining total binding, omit the competitor ligand. For non-specific binding, add a high concentration of an unlabeled ligand.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[16]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[16]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[16]

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity following sst1 activation.

Protocol:

-

Cell Culture and Treatment: Culture cells expressing sst1 in a suitable medium. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of varying concentrations of an sst1 agonist for a specific duration.[18]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.[18]

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a cAMP-Glo™ assay or an HTRF-based assay.[15][18] These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific anti-cAMP antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the experimental samples by interpolating from the standard curve. Plot the percentage of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC50 for the inhibitory effect.[2]

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability and proliferation and can be used to assess the anti-proliferative effects of sst1 activation.

Protocol:

-

Cell Seeding: Seed cells expressing sst1 into a 96-well plate at an appropriate density and allow them to adhere overnight.[19]

-

Treatment: Replace the medium with fresh medium containing various concentrations of the sst1 agonist or a vehicle control.[19]

-

Incubation: Incubate the cells for a period that allows for measurable changes in proliferation (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle-treated control and plot it against the agonist concentration to determine the inhibitory effect.[19]

Conclusion

The somatostatin receptor subtype 1 is a multifaceted GPCR with significant inhibitory roles in hormone secretion, cell proliferation, and neuronal function. Its signaling through the inhibition of adenylyl cyclase, activation of phosphotyrosine phosphatases, and modulation of the MAPK pathway underscores its importance as a therapeutic target, particularly in the context of endocrine disorders and cancer. The experimental protocols detailed in this guide provide a foundation for the continued investigation of sst1 biology and the development of novel sst1-targeted therapies. A thorough understanding of the intricate functions and signaling networks of sst1 will be paramount for harnessing its full therapeutic potential.

References

- 1. Somatostatin and its receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist-induced phosphorylation of somatostatin receptor subtype 1 (sst1). Relationship to desensitization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. REGULATION OF STRESS-ACTIVATED MAP KINASE PATHWAYS DURING CELL FATE DECISIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G Protein-Coupled Receptor-Associated Sorting Protein 1 Regulates the Postendocytic Sorting of Seven-Transmembrane-Spanning G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A phosphatase activity of Sts-1 contributes to the suppression TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Somatostatin/somatostatin receptor signalling: phosphotyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MAPK signaling pathway | Abcam [abcam.com]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. Both Overlapping and Distinct Signaling Pathways for Somatostatin Receptor Subtypes SSTR1 and SSTR2 in Pituitary Cells* | Semantic Scholar [semanticscholar.org]

- 17. TCR signaling promotes formation of a STS1-Cbl-b complex with pH-sensitive phosphatase activity that suppresses T cell function in acidic environments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Agonist-induced desensitization, internalization, and phosphorylation of the sst2A somatostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

SRA880: A Technical Guide for Studying Somatostatin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA880 is the first non-peptide, selective antagonist for the somatostatin (B550006) receptor subtype 1 (sst1).[1] This makes it a valuable pharmacological tool for elucidating the specific physiological and pathological roles of the sst1 receptor. Somatostatin is a key regulatory peptide in the neuroendocrine and central nervous systems, and its effects are mediated by a family of five G protein-coupled receptors (GPCRs), sst1 through sst5. While the functions of other somatostatin receptors are relatively well-characterized, the specific roles of sst1 have been more challenging to delineate due to a lack of selective antagonists. This compound addresses this gap, enabling researchers to dissect sst1-mediated signaling pathways with greater precision. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and a discussion of its potential applications in research and drug development.

Core Data Presentation

The following tables summarize the quantitative data available for this compound, highlighting its high affinity and selectivity for the sst1 receptor.

Table 1: this compound Binding Affinity for Somatostatin Receptors

| Receptor Subtype | Species | Preparation | pKd (mean ± SEM) |

| sst1 | Rat | Cerebral Cortex | 8.6 ± 0.1 |

| sst1 | Mouse | Cerebral Cortex | 8.2 ± 0.1 |

| sst1 | Monkey | Cerebral Cortex | 7.8 ± 0.1 |

| sst1 | Human | Cerebral Cortex | 8.1 ± 0.1 |

| sst1 | Human | Recombinant (CHO cells) | 8.0 - 8.1 |

| sst2 | Human | Recombinant | ≤ 6.0 |

| sst3 | Human | Recombinant | ≤ 6.0 |

| sst4 | Human | Recombinant | ≤ 6.0 |

| sst5 | Human | Recombinant | ≤ 6.0 |

Data compiled from reference[1]. pKd is the negative logarithm of the dissociation constant.

Table 2: this compound Functional Antagonist Activity

| Assay | System | pKB (mean ± SEM) |

| SRIF-induced inhibition of forskolin-stimulated cAMP accumulation | Recombinant sst1 | 7.5 - 7.7 |

| SRIF-stimulated GTPγS binding | Recombinant sst1 | 7.5 - 7.7 |

| SRIF-stimulated luciferase gene expression | Recombinant sst1 | 7.5 - 7.7 |

Data compiled from reference[1]. pKB is the negative logarithm of the antagonist dissociation constant determined in functional assays.

Somatostatin Signaling Pathways

Somatostatin receptors, including sst1, are coupled to inhibitory G proteins (Gi/o). Upon activation by somatostatin (SRIF), these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is a primary mechanism by which somatostatin exerts its inhibitory effects on hormone secretion and cell proliferation.

This compound Mechanism of Action

This compound acts as a competitive antagonist at the sst1 receptor.[1] This means that it binds to the same site on the receptor as the endogenous ligand, somatostatin, but does not activate the receptor. By occupying the binding site, this compound prevents somatostatin from binding and initiating the downstream signaling cascade. This blockade of sst1 receptor activation allows for the specific investigation of sst1-mediated physiological processes.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the interaction of this compound with the sst1 receptor.

sst1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the sst1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes from tissues endogenously expressing sst1 (e.g., rat cerebral cortex) or from cell lines recombinantly expressing the human sst1 receptor (e.g., CHO cells) are prepared by homogenization and differential centrifugation.

-

Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% bovine serum albumin (BSA).

-

Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-SRIF) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki or pKd value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine the antagonist activity of this compound by measuring its ability to block the SRIF-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Cells expressing the sst1 receptor (e.g., recombinant CHO cells) are cultured to an appropriate density.

-

Assay Medium: The assay is typically performed in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubation: Cells are pre-incubated with varying concentrations of this compound, followed by the addition of a fixed concentration of SRIF and a cAMP-stimulating agent, such as forskolin.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The ability of this compound to reverse the SRIF-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified, and the pKB value is determined.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the sst1 receptor and is used to confirm the antagonist properties of this compound.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the sst1 receptor are prepared as described for the radioligand binding assay.

-

Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl2, NaCl, GDP, and a non-hydrolyzable GTP analog, [35S]GTPγS.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of SRIF and [35S]GTPγS. Basal binding is determined in the absence of SRIF, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Separation: The reaction is terminated by filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

-

Data Analysis: The antagonist effect of this compound on SRIF-stimulated [35S]GTPγS binding is analyzed to determine its pKB value.

In Vivo and Clinical Studies

To date, there is a lack of publicly available data on in vivo preclinical studies or clinical trials involving this compound. The available literature primarily focuses on its in vitro characterization as a selective sst1 receptor antagonist.[1] Further research is required to understand its pharmacokinetic properties, in vivo efficacy in relevant disease models, and its safety profile in humans.

Conclusion

This compound is a potent and selective non-peptide antagonist of the somatostatin sst1 receptor. Its high affinity and specificity make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of sst1-mediated signaling. The experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and similar compounds. While in vivo and clinical data are currently unavailable, the robust in vitro profile of this compound suggests its potential for further development as a therapeutic agent targeting sst1-related disorders. Future studies are warranted to explore its in vivo pharmacology and therapeutic utility.

References

A Deep Dive into Non-Peptide Somatostatin Receptor Antagonists: A Technical Guide for Drug Discovery

Introduction: Somatostatin (B550006), a cyclic peptide hormone, exerts a wide range of inhibitory effects throughout the body by activating five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are pivotal in regulating endocrine and exocrine secretion, neurotransmission, and cell proliferation. While peptide-based somatostatin analogs, primarily agonists, have found therapeutic application in treating neuroendocrine tumors and acromegaly, their utility is often limited by poor oral bioavailability and metabolic instability. This has spurred the development of non-peptide antagonists, which offer the potential for improved pharmacokinetic properties and subtype selectivity, thereby opening new avenues for therapeutic intervention in a variety of diseases, including cancer, diabetes, and inflammatory disorders. This technical guide provides a comprehensive overview of the core aspects of non-peptide somatostatin receptor antagonists for researchers, scientists, and drug development professionals.

Somatostatin Receptor Signaling Pathways

Somatostatin receptors primarily couple to pertussis toxin-sensitive inhibitory G proteins (Gαi/o)[1]. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also mediate downstream effects, including the modulation of ion channels and activation of the mitogen-activated protein kinase (MAPK) pathway. Non-peptide antagonists competitively block the binding of endogenous somatostatin and synthetic agonists, thereby preventing the initiation of these downstream signaling cascades.

The five SSTR subtypes can activate overlapping yet distinct signaling pathways. For instance, in pituitary corticotroph cells, SSTR3 activation strongly inhibits cAMP accumulation and ACTH secretion, while SSTR5 predominantly suppresses the MAPK pathway[2][3]. Understanding these subtype-specific signaling nuances is crucial for the rational design of selective antagonists.

Figure 1: General overview of somatostatin receptor signaling and antagonist action.

Non-Peptide Somatostatin Receptor Antagonists: A Subtype-Selective Overview

The development of non-peptide antagonists has largely focused on achieving high affinity and selectivity for individual SSTR subtypes. The following sections summarize key findings for antagonists targeting each receptor.

SSTR1 Antagonists

A notable example of a selective non-peptide SSTR1 antagonist is SRA880 . This compound exhibits high affinity for human SSTR1 with pKd values in the range of 8.0-8.1 and demonstrates significant selectivity over other SSTR subtypes (pKd ≤ 6.0)[4].

| Compound | Receptor Subtype | Binding Affinity (pKd) | Functional Assay (pKB) | Reference |

| This compound | human SSTR1 | 8.0 - 8.1 | 7.5 - 7.7 (cAMP, GTPγS) | [4] |

SSTR2 Antagonists

While the development of non-peptide SSTR2 agonists has seen significant progress, the discovery of selective non-peptide SSTR2 antagonists has been more challenging. Much of the antagonist research for SSTR2 has focused on peptide-based molecules, such as JR11, for applications in radionuclide therapy and imaging[5]. The identification of potent and selective non-peptide SSTR2 antagonists remains an active area of research.

SSTR3 Antagonists

The tetrahydro-β-carboline derivative BN81674 is a potent and selective non-peptide antagonist of the human SSTR3. It binds with high affinity (Ki = 0.92 nM) and effectively reverses somatostatin-induced inhibition of cAMP accumulation[6].

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) | Reference |

| BN81674 | human SSTR3 | 0.92 | 0.84 (cAMP reversal) | [6] |

SSTR4 Antagonists

Similar to SSTR2, the field of non-peptide SSTR4 ligands is more populated with agonists. The development of selective non-peptide SSTR4 antagonists is an area with significant therapeutic potential, particularly in the context of pain and inflammation, but published examples of potent and selective non-peptide antagonists are currently limited[7].

SSTR5 Antagonists

A significant amount of research has been dedicated to the development of non-peptide SSTR5 antagonists, primarily for the treatment of type 2 diabetes. These antagonists are designed to enhance insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion by blocking the inhibitory effects of somatostatin in the pancreas and gut[6]. Several classes of compounds, often based on aminopiperidine and spirocyclic scaffolds, have been identified with high potency and selectivity for SSTR5.

| Compound Class | Receptor Subtype | Binding Affinity (IC50, nM) | Functional Assay (IC50, nM) | Reference |

| Aminopiperidine-based | human SSTR5 | 1.2 | 1.1 (cAMP) | |

| Azaspirodecanone | human SSTR5 | Potent and selective | - | |

| Spirooxazolidinone | human SSTR5 | Potent and selective | - |

Experimental Protocols for Antagonist Characterization

The characterization of non-peptide somatostatin receptor antagonists involves a battery of in vitro assays to determine their binding affinity, functional activity, and mechanism of action.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the somatostatin receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol Outline:

-

Membrane Preparation: Homogenize cells or tissues expressing the target SSTR subtype in a lysis buffer and isolate the membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Somatostatin-14), and varying concentrations of the unlabeled antagonist.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a filter mat.

-

Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

References

- 1. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Selective regulation of somatostatin receptor subtype signaling: evidence for constitutive receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors [mdpi.com]

- 6. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]

SRA880: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and selectivity profile of SRA880, the first non-peptide antagonist selective for the somatostatin (B550006) sst1 receptor. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes associated signaling pathways and experimental workflows to serve as a core resource for researchers in pharmacology and drug development.

Quantitative Binding and Functional Data

The binding affinity and functional antagonism of this compound have been characterized across various receptor subtypes. The data are presented in pKd (-log(Kd)) and pKB (-log(KB)) values, where a higher value indicates a stronger binding affinity or antagonist potency, respectively.

Table 1: this compound Binding Affinity Profile

| Receptor Subtype | Species/System | pKd | Reference |

| Somatostatin sst1 Receptor | Native Rat Cerebral Cortex | 7.8 - 8.6 | [1] |

| Native Mouse Cerebral Cortex | 7.8 - 8.6 | [1] | |

| Native Monkey Cerebral Cortex | 7.8 - 8.6 | [1] | |

| Native Human Cerebral Cortex | 7.8 - 8.6 | [1] | |

| Recombinant Human | 8.0 - 8.1 | [1] | |

| Other Somatostatin Receptors | Recombinant Human (sst2, sst3, sst4, sst5) | ≤ 6.0 | [1] |

| Dopamine D4 Receptor | Human | Affinity noted, specific pKd not provided | [1] |

Table 2: this compound Functional Antagonist Profile

| Functional Assay | Receptor System | pKB | Reference |

| SRIF-induced inhibition of forskolin-stimulated cAMP accumulation | Recombinant Human sst1 | 7.5 - 7.7 | [1] |

| SRIF-stimulated GTPγS binding | Recombinant Human sst1 | 7.5 - 7.7 | [1] |

| SRIF-stimulated luciferase gene expression | Recombinant Human sst1 | 7.5 - 7.7 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and functional profile of this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (pKd) of this compound for the sst1 receptor.

Objective: To quantify the binding affinity of this compound to the human sst1 receptor expressed in a recombinant cell line.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human sst1 receptor.

-

Radioligand: A specific sst1 receptor radioligand (e.g., [125I]-labeled somatostatin analogue).

-

Competitor: this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, and subsequently to pKd.

GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.

Objective: To determine the functional antagonist potency (pKB) of this compound at the human sst1 receptor.

Materials:

-

Cell Membranes: Membranes from cells expressing the human sst1 receptor.

-

Agonist: Somatostatin (SRIF).

-

Antagonist: this compound.

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: Typically contains HEPES, NaCl, MgCl2, and GDP.

-

Scintillation Proximity Assay (SPA) beads or Filtration apparatus.

Procedure:

-

Pre-incubation: Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of the agonist (SRIF).

-

Reaction Initiation: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection (Filtration Method): Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the bound radioactivity.

-

Termination and Detection (SPA Method): Add SPA beads that bind to the membranes. The proximity of the bound [35S]GTPγS to the beads results in a detectable signal.

-

Data Analysis: Plot the agonist dose-response curves in the presence of different concentrations of this compound. Determine the antagonist's KB value from the rightward shift of the agonist dose-response curve, which is then converted to pKB.

Forskolin-Stimulated cAMP Accumulation Assay

This assay assesses the ability of this compound to reverse the agonist-mediated inhibition of adenylyl cyclase activity.

Objective: To measure the antagonist effect of this compound on sst1 receptor-mediated inhibition of cAMP production.

Materials:

-

Whole Cells: Intact cells expressing the human sst1 receptor.

-

Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

-

Agonist: Somatostatin (SRIF).

-

Antagonist: this compound.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of SRIF followed by forskolin to stimulate cAMP production.

-

Incubation: Incubate for a specific time at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Determine the ability of this compound to reverse the SRIF-induced inhibition of forskolin-stimulated cAMP accumulation and calculate its pKB value.

Mandatory Visualizations

This compound at the sst1 Receptor Signaling Pathway

The sst1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the sst1 receptor by an agonist like somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, blocking the binding of agonists and thereby preventing the initiation of this signaling cascade.

This compound competitively antagonizes the sst1 receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

Workflow for a competitive radioligand binding assay.

Logical Workflow for GTPγS Binding Assay

This diagram outlines the key decision points and steps in performing a GTPγS binding assay to assess the functional antagonism of this compound.

Logical workflow for a GTPγS binding assay.

References

SRA880: A Comprehensive Technical Guide for Pharmacological Research

An In-depth Whitepaper on the First Non-Peptide, Selective Somatostatin (B550006) sst1 Receptor Antagonist

Abstract

SRA880 is a pioneering pharmacological tool, distinguished as the first non-peptide, selective antagonist for the somatostatin receptor subtype 1 (sst1). Its high affinity and specificity for the sst1 receptor, coupled with its competitive antagonistic mechanism, make it an invaluable asset for elucidating the physiological and pathophysiological roles of the sst1 signaling pathway. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and an exploration of the sst1 receptor signaling cascade it modulates. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of somatostatin signaling and related therapeutic areas.

Introduction to this compound

This compound, chemically identified as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g] quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, hydrogen malonate, represents a significant advancement in the field of somatostatin research.[1] Prior to its development, the lack of selective antagonists hindered the specific investigation of the sst1 receptor's functions. This compound's unique non-peptide structure confers desirable pharmacokinetic properties, and its high selectivity allows for the precise dissection of sst1-mediated effects from those of other somatostatin receptor subtypes (sst2, sst3, sst4, and sst5).[1] As a competitive antagonist, this compound reversibly binds to the sst1 receptor, blocking the binding of the endogenous ligand somatostatin and thereby inhibiting its downstream signaling.[1]

Pharmacological Profile of this compound

The pharmacological profile of this compound has been extensively characterized through a variety of in vitro assays, establishing its potency, selectivity, and mechanism of action.

Binding Affinity and Potency

Quantitative analysis of this compound's interaction with the sst1 receptor reveals its high affinity and potent antagonistic activity. The binding affinity is typically expressed as the pKd (the negative logarithm of the dissociation constant, Kd), while its functional antagonist potency is expressed as the pKB (the negative logarithm of the antagonist equilibrium constant, KB).

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (pKd) | Native sst1 | Rat, Mouse, Monkey, Human (Cerebral Cortex) | 7.8 - 8.6 | [1] |

| Recombinant sst1 | Human | 8.0 - 8.1 | [1] | |

| Antagonist Potency (pKB) | Recombinant sst1 | Human | 7.5 - 7.7 | [1] |

Table 1: Binding Affinity and Antagonist Potency of this compound for the sst1 Receptor.

Selectivity Profile

A key attribute of this compound as a research tool is its high selectivity for the sst1 receptor over other somatostatin receptor subtypes and a broad panel of other neurotransmitter receptors. This selectivity is crucial for attributing observed pharmacological effects specifically to the blockade of the sst1 receptor.

| Receptor Subtype | Binding Affinity (pKd) | Reference |

| Human recombinant sst1 | 8.0 - 8.1 | [1] |

| Human recombinant sst2 | ≤ 6.0 | [1] |

| Human recombinant sst3 | ≤ 6.0 | [1] |

| Human recombinant sst4 | ≤ 6.0 | [1] |

| Human recombinant sst5 | ≤ 6.0 | [1] |

| Human dopamine (B1211576) D4 receptor | Moderate Affinity (data not specified) | [1] |

| Other neurotransmitter receptors | Low Affinity (data not specified) | [1] |

Table 2: Selectivity Profile of this compound for Human Recombinant Somatostatin Receptors.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the sst1 receptor. This means that it binds to the same site as the endogenous ligand, somatostatin, but does not activate the receptor. By occupying the binding site, this compound prevents somatostatin from binding and initiating the downstream signaling cascade. The sst1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

Activation of the sst1 receptor by somatostatin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, sst1 receptor activation can modulate various ion channels, including the inhibition of voltage-gated Ca2+ channels and the activation of K+ channels.[2] These actions generally lead to a hyperpolarization of the cell membrane and an overall inhibitory effect on cellular function, such as neurotransmitter release and hormone secretion.

By blocking these signaling events, this compound can be used to investigate the physiological processes regulated by the sst1 receptor. For instance, this compound has been utilized to explore the role of sst1 as an autoreceptor that provides negative feedback on somatostatin release.

Figure 1: this compound Mechanism of Action on the sst1 Receptor Signaling Pathway. This diagram illustrates the competitive antagonism of this compound at the sst1 receptor, preventing somatostatin-mediated activation of Gi/o proteins and the subsequent inhibition of adenylyl cyclase and modulation of ion channels, thereby blocking the downstream cellular inhibitory responses.

Experimental Protocols for the Characterization of this compound

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for the sst1 receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the human recombinant sst1 receptor.

-

Radioligand: [125I]-labeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

In a 96-well plate, add cell membranes (typically 10-50 µg of protein per well).

-

For competition binding, add increasing concentrations of this compound. For saturation binding, add increasing concentrations of the radioligand.

-

Add a fixed concentration of the radioligand to all wells in competition binding experiments.

-

To determine non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM) to a set of control wells.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Kd or IC50 values. The Ki value for this compound can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Figure 2: Experimental Workflow for a Radioligand Binding Assay. This flowchart outlines the key steps involved in determining the binding affinity of this compound for the sst1 receptor.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine the antagonist potency (pKB) of this compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

-

Materials:

-

CHO-K1 or other suitable cells stably expressing the human recombinant sst1 receptor.

-

Somatostatin (agonist).

-

This compound stock solution.

-

Forskolin (B1673556) (adenylyl cyclase activator).

-

Cell culture medium.

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Seed the sst1-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of somatostatin (typically the EC80 concentration) to stimulate the sst1 receptor.

-

Simultaneously or shortly after, add forskolin to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Construct dose-response curves for this compound's reversal of the somatostatin-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Calculate the pKB value from the Schild regression analysis of the dose-response curves.

-

[35S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. It can be used to confirm the antagonist nature of this compound.

-

Materials:

-

Cell membranes from sst1-expressing cells.

-

Somatostatin (agonist).

-

This compound stock solution.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).

-

Scintillation fluid and counter.

-

-

Procedure:

-

In a 96-well plate, add cell membranes.

-

Add GDP to ensure that G-proteins are in the inactive state.

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of somatostatin to stimulate G-protein activation.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a defined time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

This compound, as an antagonist, should not stimulate [35S]GTPγS binding on its own but should competitively inhibit the stimulation induced by somatostatin.

-

Applications of this compound in Pharmacological Research

This compound's unique properties make it a powerful tool for a wide range of research applications:

-

Target Validation: this compound can be used to confirm the involvement of the sst1 receptor in various physiological and pathological processes. By observing the effect of sst1 blockade, researchers can validate this receptor as a potential therapeutic target.

-

Functional Characterization: It allows for the detailed investigation of the cellular and systemic functions mediated by the sst1 receptor, including its role in neurotransmission, hormone secretion, and cell proliferation.

-

Distinguishing Receptor Subtype Roles: In tissues and cells co-expressing multiple somatostatin receptor subtypes, this compound's selectivity enables the isolation and study of sst1-specific effects.

-

Drug Discovery: this compound can serve as a reference compound in the development of new sst1 receptor ligands, including agonists, antagonists, and allosteric modulators.

-

In Vivo Studies: The non-peptide nature of this compound may offer improved bioavailability and metabolic stability compared to peptide-based ligands, making it suitable for in vivo studies in animal models to investigate the systemic effects of sst1 receptor blockade.

Conclusion

This compound is a cornerstone research tool for the pharmacological investigation of the somatostatin sst1 receptor. Its high affinity, selectivity, and competitive antagonist mechanism of action provide researchers with a precise means to probe the intricate roles of sst1 signaling. The detailed pharmacological data and experimental protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of somatostatin biology and in the pursuit of novel therapeutic strategies targeting the sst1 receptor.

References

- 1. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Somatostatin and its receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The somatostatin sst1 receptor: an autoreceptor for somatostatin in brain and retina? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of sst1 Antagonism: A Technical Guide to a Novel Therapeutic Avenue

For Researchers, Scientists, and Drug Development Professionals

Abstract

The somatostatin (B550006) receptor subtype 1 (sst1) presents a compelling, yet underexplored, target for therapeutic intervention across a spectrum of diseases, including cancer, pain, and endocrine disorders. As a G-protein coupled receptor with a distinct signaling profile, the selective antagonism of sst1 offers a promising strategy for modulating physiological processes that are dysregulated in these conditions. This technical guide provides a comprehensive overview of the current understanding of sst1 receptor signaling, the limited but insightful data on selective sst1 antagonists, and detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic applications of this nascent class of compounds. While the field is in its early stages, the available data suggests that a focused effort on the development and characterization of novel sst1 antagonists could unlock new therapeutic paradigms.

The sst1 Receptor: A Unique Signaling Hub

The sst1 receptor is a member of the somatostatin receptor family, a group of five G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of the peptide hormone somatostatin.[1] The sst1 receptor is distinguished by its signaling pathways, which are primarily, but not exclusively, inhibitory.

Canonical Gαi/o-Coupled Pathway

Like other somatostatin receptors, sst1 couples to pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[2] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key mediator of numerous cellular processes, including hormone secretion and cell proliferation.[4]

Non-Canonical Signaling Pathways

Beyond the canonical inhibition of adenylyl cyclase, the sst1 receptor has been shown to engage in other signaling cascades, some of which are mediated by pertussis toxin-insensitive G-proteins.[2] These include:

-

Stimulation of Phosphotyrosine Phosphatase (PTP): Activation of sst1 can lead to the stimulation of PTPs, which play crucial roles in cell signaling by dephosphorylating tyrosine residues on various protein substrates.[2]

-

Activation of the Na+/H+ Exchanger (NHE): The sst1 receptor can stimulate the activity of the NHE, an integral membrane protein involved in the regulation of intracellular pH.[2]

-

Modulation of Phospholipase C (PLC) and Inositol Trisphosphate (IP3): There is evidence to suggest that sst1 activation may lead to the stimulation of PLC, resulting in the production of the second messenger IP3.[5]

-

Regulation of Glutamate (B1630785) Sensitivity: In hypothalamic neurons, sst1 activation has been observed to increase the sensitivity to glutamate through a pertussis toxin-insensitive pathway, an effect opposite to that of the sst2 receptor.[6]

These diverse signaling capabilities underscore the complex and context-dependent roles of the sst1 receptor in cellular function.

sst1 Receptor Signaling Pathway Diagram

sst1 Antagonists: Current Landscape and Quantitative Data

The development of selective sst1 antagonists has been limited, with much of the research in the broader field of somatostatin receptor pharmacology focusing on agonists for other subtypes. However, the characterization of the first non-peptide, selective sst1 antagonist, SRA880, has provided valuable insights into the potential of this therapeutic strategy.[4]

Quantitative Data for this compound

The following table summarizes the reported in vitro pharmacological data for this compound.

| Parameter | Receptor Type | Species | Value | Reference |

| Binding Affinity (pKd) | Native sst1 | Rat, Mouse, Monkey, Human | 7.8 - 8.6 | [4] |

| Human recombinant sst1 | Human | 8.0 - 8.1 | [4] | |

| Other human recombinant sst receptors (sst2-5) | Human | ≤ 6.0 | [4] | |

| Functional Antagonism (pKB) | SRIF-induced inhibition of forskolin-stimulated cAMP accumulation | - | 7.5 - 7.7 | [4] |

| SRIF-stimulated GTPγS binding | - | 7.5 - 7.7 | [4] | |

| SRIF-stimulated luciferase gene expression | - | 7.5 - 7.7 | [4] |

Potential Therapeutic Applications of sst1 Antagonists

While direct evidence from clinical trials is lacking, the known physiological roles of the sst1 receptor suggest several promising therapeutic avenues for sst1 antagonists.

Oncology

Somatostatin analogs are established therapies for neuroendocrine tumors (NETs), primarily due to the high expression of sst2 receptors on these tumors.[7][8][9][10][11] However, sst1 receptors are also expressed in various cancers, including NETs and hepatocellular carcinomas.[12] The antiproliferative effects of somatostatin are mediated through multiple receptor subtypes, and antagonizing sst1 could potentially modulate the tumor microenvironment or counteract compensatory signaling pathways that arise during treatment with sst2-preferring agonists. Further research is needed to elucidate the specific role of sst1 in tumor biology and the potential of its antagonists as anti-cancer agents.

Pain Management

Somatostatin and its analogs have demonstrated analgesic properties, particularly in models of neuropathic and inflammatory pain.[13][14][15] The expression of sst1 receptors on primary afferent neurons suggests a role in nociceptive signaling. While some studies have focused on the analgesic effects of sst4 agonists, the opposing effects of sst1 and sst2 on glutamate sensitivity in the hypothalamus highlight the complex role of different somatostatin receptors in neuronal excitability.[6] The development of sst1 antagonists could provide a novel, non-opioid approach to pain management, potentially by modulating neuronal sensitization in chronic pain states.

Endocrine Disorders

The somatostatin system is a critical regulator of the endocrine system, inhibiting the secretion of numerous hormones, including growth hormone, insulin (B600854), and glucagon (B607659).[16] Studies using antisense oligonucleotides to reduce sst1 expression in vivo have demonstrated a preferential role for this receptor in the hypothalamic regulation of growth hormone secretion.[17] In the context of diabetes, antagonizing specific somatostatin receptors has been proposed as a strategy to enhance insulin and GLP-1 secretion.[18][19][20][21] While much of this research has focused on sst2 and sst5, the expression of sst1 in pancreatic islets and the gut suggests that sst1 antagonists could also have a role in the fine-tuning of glucose homeostasis.

Experimental Protocols for the Evaluation of sst1 Antagonists

The following sections provide detailed methodologies for the in vitro characterization of novel sst1 antagonists.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the sst1 receptor.

4.1.1. Materials

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human sst1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]-[Tyr11]-SRIF-14.

-

Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.[22]

-

Wash Buffer: 50 mM Tris-HCl pH 7.4 at 4°C, 0.2% BSA.[22]

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled somatostatin-14.

-

Test Compound: Serial dilutions of the sst1 antagonist.

-

Filtration Apparatus: 96-well harvester with GF/C filters.

-

Scintillation Counter.

4.1.2. Procedure

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of test compound at various concentrations.

-

50 µL of radioligand at a fixed concentration (typically at its Kd).

-

50 µL of cell membrane suspension (containing a predetermined amount of protein, e.g., 2-10 µg).

-

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C), with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the GF/C filters using the cell harvester.

-

Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.1.3. Experimental Workflow for Radioligand Binding Assay

cAMP Functional Assay

This protocol describes a functional assay to determine the potency of an sst1 antagonist in blocking the agonist-induced inhibition of cAMP production.

4.2.1. Materials

-

Cell Line: A cell line stably expressing the human sst1 receptor (e.g., HEK293 or CHO cells).

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Agonist: A known sst1 agonist (e.g., somatostatin-14 or a selective sst1 agonist).

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

Test Compound: Serial dilutions of the sst1 antagonist.

-

Cell Culture Medium and Buffers.

4.2.2. Procedure

-

Seed the sst1-expressing cells in a 96-well or 384-well plate and culture overnight.

-

On the day of the assay, replace the culture medium with a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

-

Pre-incubate the cells with serial dilutions of the test compound (the sst1 antagonist) for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of the sst1 agonist in the presence of forskolin (to stimulate cAMP production). The concentration of the agonist should be at its EC80 to allow for a robust inhibition signal.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Plot the cAMP levels against the logarithm of the antagonist concentration.

-

Determine the IC50 value of the antagonist from the resulting inhibition curve.

-

Calculate the pA2 or KB value using the Schild equation to determine the potency of the antagonist.

4.2.3. Experimental Workflow for cAMP Functional Assay

Future Directions and Conclusion

The exploration of sst1 antagonists as therapeutic agents is still in its infancy. The limited availability of selective and potent tool compounds has been a major bottleneck in delineating the precise physiological and pathophysiological roles of the sst1 receptor. The development of new chemical entities with improved drug-like properties is paramount to advancing this field.

Future research should focus on:

-

Discovery and optimization of novel, selective sst1 antagonists.

-

In-depth characterization of the downstream signaling pathways of the sst1 receptor in various cell types.

-

Preclinical evaluation of sst1 antagonists in animal models of cancer, pain, and endocrine disorders.

-

Investigation of the potential for synergistic effects when combining sst1 antagonists with existing therapies.

References

- 1. Somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. The somatostatin sst1 receptor: an autoreceptor for somatostatin in brain and retina? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Somatostatin receptor subtypes sst1 and sst2 elicit opposite effects on the response to glutamate of mouse hypothalamic neurones: an electrophysiological and single cell RT-PCR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Expanding Role of Somatostatin Analogs in the Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Somatostatin Analogues in the Treatment of Neuroendocrine Tumors | Oncohema Key [oncohemakey.com]

- 11. cancerresearchuk.org [cancerresearchuk.org]

- 12. SSTR1 somatostatin receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iasp-pain.org [iasp-pain.org]

- 16. Role of SST, CORT and ghrelin and its receptors at the endocrine pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Pharmacologic inhibition of somatostatin receptor 2 to restore glucagon counterregulation in diabetes [frontiersin.org]

- 22. resources.revvity.com [resources.revvity.com]

Methodological & Application

SRA880: A Selective Somatostatin sst(1) Receptor Antagonist for GTPγS Binding Assays

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SRA880 is the first non-peptide, selective antagonist for the somatostatin (B550006) sst(1) receptor.[1] This makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the sst(1) receptor subtype. G protein-coupled receptors (GPCRs), such as the somatostatin receptors, initiate intracellular signaling cascades upon activation. A key early event in this process is the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein α-subunit.[2][3][4] GTPγS binding assays are functional assays that measure this proximal step in GPCR activation.[2][5] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activation of G proteins can be quantified, providing a measure of receptor activity.[2][3] This application note provides detailed protocols for the use of this compound in [³⁵S]GTPγS binding assays to characterize its antagonist properties at the sst(1) receptor.

Mechanism of Action

This compound acts as a competitive antagonist at the sst(1) receptor.[1] In vitro studies have shown that this compound has a high affinity for the sst(1) receptor and can surmountably inhibit the effects of somatostatin (SRIF), the endogenous agonist.[1] In GTPγS binding assays, this compound is expected to inhibit the SRIF-stimulated binding of [³⁵S]GTPγS to membranes expressing the sst(1) receptor, without exhibiting intrinsic agonist activity.[1]

Data Presentation

The antagonist properties of this compound can be quantified and presented in a clear, tabular format for easy comparison. The key parameter to determine is the equilibrium dissociation constant (K(B)), which can be derived from Schild analysis.

| Compound | Receptor | Assay Type | Parameter | Value |

| This compound | Somatostatin sst(1) | GTPγS Binding | pK(B) | 7.5 - 7.7 |

Table 1: In vitro characterization of this compound in a GTPγS binding assay. The pK(B) value represents the negative logarithm of the equilibrium dissociation constant (K(B)) of the antagonist.[1]

Experimental Protocols

This section provides a detailed methodology for utilizing this compound in a [³⁵S]GTPγS binding assay to determine its antagonist affinity (K(B)) for the human sst(1) receptor. The protocol is based on a standard filtration assay format.

Materials and Reagents

-

Membranes: Cell membranes prepared from a cell line stably expressing the human somatostatin sst(1) receptor (e.g., CHO-K1 or HEK293 cells).

-

[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Somatostatin (SRIF-14): Agonist stock solution in assay buffer.

-

Guanosine Diphosphate (GDP): Stock solution in assay buffer.

-

Unlabeled GTPγS: For determination of non-specific binding.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filter mats.

-

Cell harvester.

-

Liquid scintillation counter.

Experimental Procedure

-

Membrane Preparation: Thaw the sst(1) receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well.

-

Assay Setup (Schild Analysis):

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare serial dilutions of the agonist (SRIF-14) in assay buffer.

-

To each well of a 96-well plate, add:

-

25 µL of assay buffer or this compound at various concentrations (to achieve final concentrations ranging from, for example, 10⁻⁹ M to 10⁻⁵ M).

-

25 µL of assay buffer (for basal binding) or SRIF-14 at various concentrations (to generate multiple concentration-response curves in the presence of the antagonist).

-

25 µL of diluted membranes (5-20 µg protein).

-

25 µL of GDP (to a final concentration of 10 µM).

-

-

For non-specific binding, add 10 µM unlabeled GTPγS to a set of wells.

-

-

Pre-incubation: Incubate the plates for 30 minutes at 30°C to allow the agonist and antagonist to reach binding equilibrium with the receptors.

-

Initiation of Reaction: Start the GTPγS binding reaction by adding 25 µL of [³⁵S]GTPγS to each well (final concentration of 0.1-0.5 nM).

-

Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filter mats and place them in scintillation vials with scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled GTPγS) from the total binding (CPM in the absence of unlabeled GTPγS) for each data point.

-